![molecular formula C24H30N4O6 B3926118 1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione](/img/structure/B3926118.png)
1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione
Overview
Description
1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the oxolan-2-ylmethylamino groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more hydrogenated product.
Scientific Research Applications
1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes at the molecular level.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[2,5-Dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]phenyl]-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 1-[4-[2,5-Dioxo-3-(morpholin-1-yl)pyrrolidin-1-yl]phenyl]-3-(morpholin-1-yl)pyrrolidine-2,5-dione
Uniqueness
1-[4-[2,5-Dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[4-[2,5-dioxo-3-(oxolan-2-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6/c29-21-11-19(25-13-17-3-1-9-33-17)23(31)27(21)15-5-7-16(8-6-15)28-22(30)12-20(24(28)32)26-14-18-4-2-10-34-18/h5-8,17-20,25-26H,1-4,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHOZMXVGYCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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